

An In-depth Technical Guide to SPI-001: A Novel Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SPI-001 is a potent and selective small molecule kinase inhibitor under investigation for the treatment of various malignancies. This document provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to **SPI-001**. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals involved in its ongoing evaluation.

Molecular Structure and Properties

SPI-001 is a phenylaminopyrimidine derivative. Its chemical structure has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Physicochemical Properties of **SPI-001**



Property	Value
Molecular Formula	C29H31N7O
Molecular Weight	493.6 g/mol
Appearance	White to off-white crystalline powder
Melting Point	214-217 °C
Solubility	Soluble in DMSO and ethanol, sparingly soluble in water
рКа	1.9 and 8.1
LogP	4.5

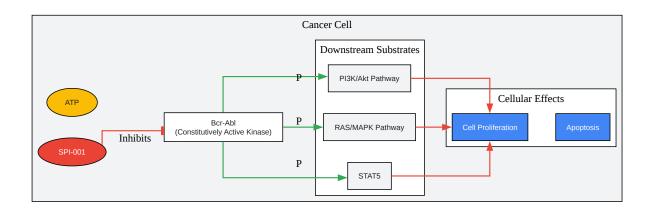
Mechanism of Action

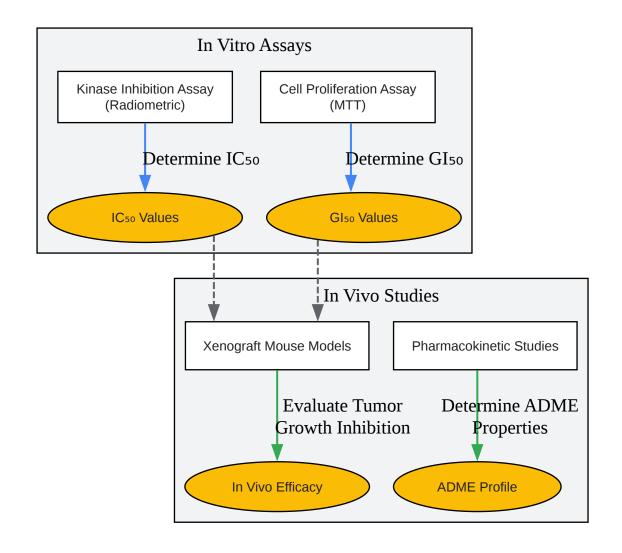
SPI-001 functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. Its primary targets include the Bcr-Abl fusion protein, c-Kit, and platelet-derived growth factor receptor (PDGFR). By blocking the activity of these kinases, **SPI-001** inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival.

Signaling Pathway

The primary signaling pathway inhibited by **SPI-001** is the Bcr-Abl pathway, which is constitutively active in chronic myeloid leukemia (CML). Inhibition of Bcr-Abl kinase activity by **SPI-001** blocks the phosphorylation of downstream substrates, leading to the induction of apoptosis in cancer cells.









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